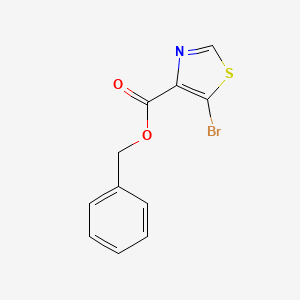
Benzyl 5-bromo-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-bromo-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group attached to the 5-bromo-1,3-thiazole-4-carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-1,3-thiazole-4-carboxylate typically involves the bromination of thiazole derivatives followed by esterification. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions: Benzyl 5-bromo-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is common.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be obtained.
Oxidation Products: Oxidized thiazole derivatives with different functional groups.
Hydrolysis Products: The corresponding carboxylic acid and benzyl alcohol.
科学的研究の応用
Benzyl 5-bromo-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the construction of complex molecules for various applications.
作用機序
The mechanism of action of Benzyl 5-bromo-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting biological pathways. The presence of the bromine atom and the thiazole ring can enhance its binding affinity to target proteins, leading to desired therapeutic effects .
類似化合物との比較
5-Bromo-1,3-thiazole: Lacks the benzyl and carboxylate groups, making it less versatile in certain applications.
Benzyl 1,3-thiazole-4-carboxylate: Similar structure but without the bromine atom, affecting its reactivity and binding properties.
Benzyl 5-chloro-1,3-thiazole-4-carboxylate: Chlorine substitution instead of bromine, leading to different chemical and biological properties.
Uniqueness: Benzyl 5-bromo-1,3-thiazole-4-carboxylate is unique due to the combination of the benzyl group, bromine atom, and carboxylate moiety
特性
分子式 |
C11H8BrNO2S |
|---|---|
分子量 |
298.16 g/mol |
IUPAC名 |
benzyl 5-bromo-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO2S/c12-10-9(13-7-16-10)11(14)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChIキー |
ZWGNBGFVTICHOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(SC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















